molecular formula C16H24BNO4 B13722684 N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13722684
M. Wt: 305.2 g/mol
InChI Key: GADKPWDUQOZZSM-UHFFFAOYSA-N
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Description

N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its stability and reactivity in various chemical transformations. The compound is used in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Phenylboronic acid pinacol ester

Uniqueness

N-Ethyl-2-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific functional groups, which confer distinct reactivity and stability. Its combination of an ethyl group, methoxy group, and boronate ester makes it particularly versatile in various chemical transformations and applications .

Properties

Molecular Formula

C16H24BNO4

Molecular Weight

305.2 g/mol

IUPAC Name

N-ethyl-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C16H24BNO4/c1-7-18-14(19)12-9-8-11(10-13(12)20-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19)

InChI Key

GADKPWDUQOZZSM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCC)OC

Origin of Product

United States

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